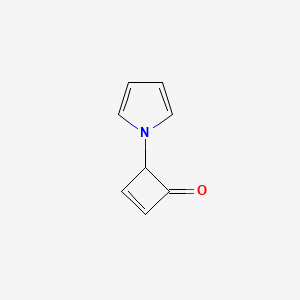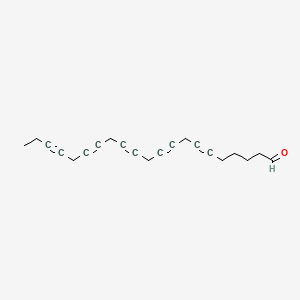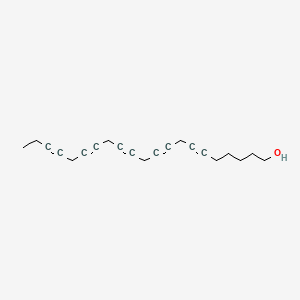![molecular formula C14H25NO4 B582708 3-羟基-N-[(3S)-2-氧代氧杂环丁烷-3-基]癸酰胺 CAS No. 192883-12-8](/img/structure/B582708.png)
3-羟基-N-[(3S)-2-氧代氧杂环丁烷-3-基]癸酰胺
概述
描述
N-3-羟基癸酰基-L-高丝氨酸内酯是N-酰基-高丝氨酸内酯家族的一员。这些化合物因其在群体感应中的作用而闻名,群体感应是细菌间的一种通信过程,它根据细胞密度来调节基因表达。 该化合物在调节革兰氏阴性菌(如大肠杆菌和沙门氏菌)的基因表达中发挥作用 .
科学研究应用
N-3-羟基癸酰基-L-高丝氨酸内酯在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究酰基-高丝氨酸内酯化学及其反应。
生物学: 在研究细菌群体感应和基因调控中起着至关重要的作用。
医学: 正在研究其在开发针对细菌通信途径的抗毒力药物中的潜力。
作用机制
N-3-羟基癸酰基-L-高丝氨酸内酯通过群体感应发挥作用。它与细菌中的特异性受体蛋白结合,导致目标基因的激活或抑制。该过程涉及形成受体-配体复合物,该复合物与DNA相互作用以调节基因表达。 分子靶标包括沙门氏菌肠炎中SdiA等转录因子 .
安全和危害
未来方向
准备方法
合成路线和反应条件
N-3-羟基癸酰基-L-高丝氨酸内酯可以通过一系列化学反应合成。一种常见的方法是在三乙胺等碱的存在下,用3-羟基癸酰氯酰化L-高丝氨酸内酯。 反应通常在二氯甲烷等有机溶剂中于低温下进行,以防止分解 .
工业生产方法
N-3-羟基癸酰基-L-高丝氨酸内酯的工业生产通常涉及微生物发酵。对特定菌株进行基因工程改造以过量生产该化合物。 发酵过程针对最大产量进行优化,随后使用液液萃取和色谱等技术提取和纯化该化合物 .
化学反应分析
反应类型
N-3-羟基癸酰基-L-高丝氨酸内酯会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮。
还原: 羰基可以被还原形成醇。
取代: 内酯环可以发生亲核取代反应.
常见试剂和条件
氧化: 酸性条件下的高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 碱性条件下的胺或硫醇等亲核试剂.
主要产物
氧化: 形成3-氧代癸酰基-L-高丝氨酸内酯。
还原: 形成3-羟基癸酰基-L-高丝氨酸。
取代: 根据所用亲核试剂的不同,形成各种取代内酯.
相似化合物的比较
类似化合物
- N-3-羟基己酰基-L-高丝氨酸内酯
- N-3-氧代癸酰基-L-高丝氨酸内酯
- N-3-羟基辛酰基-L-高丝氨酸内酯
- N-3-氧代十二酰基-L-高丝氨酸内酯
独特性
N-3-羟基癸酰基-L-高丝氨酸内酯因其特定的链长和羟基而独一无二,这些因素影响其对受体蛋白的结合亲和力和特异性。 这种特异性使其成为研究群体感应和开发靶向抗毒力疗法的宝贵工具 .
属性
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)/t11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOICJCCMIBBSOO-KIYNQFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)NC1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70777777 | |
| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192883-12-8 | |
| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-3-Hydroxydecanoyl-L-homoserine Lactone (3-OH-C10-HSL) and what is its significance?
A1: N-3-Hydroxydecanoyl-L-homoserine Lactone (3-OH-C10-HSL) is a small signaling molecule that plays a crucial role in bacterial quorum sensing (QS). QS is a process by which bacteria communicate with each other by producing and sensing signaling molecules, allowing them to coordinate gene expression and behavior on a population level.
Q2: How does 3-OH-C10-HSL mediate quorum sensing in bacteria?
A: 3-OH-C10-HSL is produced by bacteria and released into the surrounding environment. As the bacterial population density increases, so does the concentration of 3-OH-C10-HSL. Once a threshold concentration is reached, 3-OH-C10-HSL binds to a specific receptor protein inside the bacteria. This binding triggers a cascade of downstream signaling events, ultimately leading to the regulation of target gene expression. [, , ]
Q3: Can you provide specific examples of how 3-OH-C10-HSL influences bacterial behavior?
A3: Certainly. Research has shown that 3-OH-C10-HSL regulates various bacterial behaviors, including:
- Virulence factor production: In the shellfish pathogen Vibrio coralliilyticus, 3-OH-C10-HSL has been shown to downregulate the transcription of genes encoding metalloproteases, which are important virulence factors. This suggests that 3-OH-C10-HSL may play a role in attenuating the virulence of this pathogen. []
Q4: What is the significance of studying 3-OH-C10-HSL and other quorum sensing molecules?
A4: Understanding how bacteria communicate and coordinate their behavior through QS has significant implications for various fields, including:
Q5: What types of analytical techniques are used to study 3-OH-C10-HSL?
A5: Researchers employ a variety of techniques to identify and quantify 3-OH-C10-HSL, including:
- Liquid chromatography-mass spectrometry (LC-MS): This technique separates and identifies molecules based on their mass-to-charge ratio, providing accurate identification and quantification of 3-OH-C10-HSL in complex mixtures like bacterial cultures. []
- Biosensors: Genetically engineered bacteria designed to produce a detectable signal (like fluorescence) in the presence of specific AHLs, such as 3-OH-C10-HSL. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-5,6-diol](/img/structure/B582626.png)


![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)




![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)
